2-Fluoro-4-(4-formylphenyl)benzoic acid
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Overview
Description
2-Fluoro-4-(4-formylphenyl)benzoic acid is an organic compound with the molecular formula C14H9FO3. It is a derivative of benzoic acid, featuring a fluorine atom and a formyl group attached to a biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(4-formylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(4-formylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: 2-Fluoro-4-(4-carboxyphenyl)benzoic acid.
Reduction: 2-Fluoro-4-(4-hydroxyphenyl)benzoic acid.
Substitution: 2-Methoxy-4-(4-formylphenyl)benzoic acid.
Scientific Research Applications
2-Fluoro-4-(4-formylphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(4-formylphenyl)benzoic acid involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: An isomer with the fluorine atom in the para position relative to the carboxylic acid group.
2-Fluorobenzoic acid: An isomer with the fluorine atom in the ortho position relative to the carboxylic acid group.
3-Fluorobenzoic acid: An isomer with the fluorine atom in the meta position relative to the carboxylic acid group.
Uniqueness
2-Fluoro-4-(4-formylphenyl)benzoic acid is unique due to the presence of both a fluorine atom and a formyl group on a biphenyl structure. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions.
Properties
IUPAC Name |
2-fluoro-4-(4-formylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO3/c15-13-7-11(5-6-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKGWMVUUGIOPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688907 |
Source
|
Record name | 3-Fluoro-4'-formyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40688907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261970-90-4 |
Source
|
Record name | 3-Fluoro-4'-formyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40688907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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